molecular formula C9H14ClF2NO B1476625 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2004833-01-4

3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476625
CAS No.: 2004833-01-4
M. Wt: 225.66 g/mol
InChI Key: MIFDTRSYFVBSKO-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a ketonic compound featuring a piperidine ring substituted with a difluoromethyl group at the 4-position and a chlorinated propanone moiety. This structure combines electronegative fluorine atoms with a reactive chloro-ketone group, making it a candidate for diverse applications, including pharmaceutical intermediates or enzyme inhibitors.

Properties

IUPAC Name

3-chloro-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c10-4-1-8(14)13-5-2-7(3-6-13)9(11)12/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFDTRSYFVBSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique structural features, including a piperidine ring with a difluoromethyl substitution and a chloropropanone moiety. The molecular formula is C9H15ClF2NC_9H_{15}ClF_2N, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and selectivity, which can lead to significant pharmacological effects. Notably, it has been observed to act as an inhibitor for certain kinases involved in cancer pathways, specifically Polo-like kinase 4 (PLK4), which plays a crucial role in centriole biogenesis and cell cycle regulation .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cell lines by disrupting key signaling pathways associated with tumor growth.
  • Neuropharmacological Activity : It may also influence neurochemical pathways, potentially affecting neurotransmitter systems involved in mood regulation and cognition .

Study 1: Inhibition of PLK4

A study investigating the effects of PLK4 inhibitors revealed that this compound significantly inhibited PLK4 activity, leading to reduced centriole duplication in cancer cells. This inhibition was associated with the stabilization of the tumor suppressor protein p53, resulting in cell cycle arrest .

Study 2: Neurochemical Effects

Another investigation focused on the neuropharmacological properties of related compounds, demonstrating that modifications in the piperidine structure could enhance selective binding to serotonin receptors. This suggests potential applications in treating mood disorders .

Data Table: Biological Activity Summary

Biological Activity Mechanism Target Effect
PLK4 InhibitionEnzyme inhibitionPLK4Reduces centriole duplication
Neurotransmitter ModulationReceptor interactionSerotonin receptorsPotential mood regulation

Comparison with Similar Compounds

Structural Analog Overview

Key analogs and their distinguishing features are summarized below:

Compound Name Substituent on Piperidine Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one Phenothiazine Not reported Nucleophilic substitution Antipsychotic drug intermediates
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one 2,4-Dichlorophenyl Not reported Friedel-Crafts acylation Aromatic ketone synthesis
3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one 1-Methylpyrazole 255.74 Not specified Discontinued (stability issues?)
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one Thiomorpholine 276.83 Substitution reaction Potential enzyme modulators
3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one 4-Hexylthiophenyl 284.85 Friedel-Crafts/S-thioether Lipophilic intermediate

Preparation Methods

Synthesis of 4-(Difluoromethyl)piperidine Intermediate

  • The difluoromethyl group is introduced onto the piperidine ring via selective fluorination or by using commercially available difluoromethyl-substituted piperidine derivatives.
  • Literature indicates that starting from piperidine, difluoromethylation can be achieved by reaction with difluoromethylating agents under controlled conditions to avoid over-fluorination or ring degradation.
  • Alternatively, 4-(difluoromethyl)piperidine may be obtained by reduction or functional group transformation of suitable benzimidazole or pyrazolo[1,5-a]pyrimidine intermediates bearing difluoromethyl substituents, as demonstrated in related synthetic pathways for PI3Kδ inhibitors.

Acylation with 3-Chloropropanoyl Chloride

  • The key step involves reaction of 4-(difluoromethyl)piperidine with 3-chloropropanoyl chloride or a similar acylating agent.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures to control the rate and selectivity.
  • A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid generated during acylation.
  • The product, this compound, is isolated by aqueous workup and purified by crystallization or chromatography.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Piperidine + Difluoromethylating agent Controlled fluorination 4-(Difluoromethyl)piperidine Variable
2 4-(Difluoromethyl)piperidine + 3-chloropropanoyl chloride + Base Solvent: DCM/THF, 0-25 °C, 2-4 h This compound 70-90

Analytical and Purification Techniques

  • The reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.
  • Purification is commonly achieved through recrystallization from suitable solvents or silica gel chromatography.
  • Characterization includes ^1H NMR, ^19F NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to ensure purity and structural integrity.

Research Findings and Optimization Notes

  • The choice of acylating agent and reaction conditions significantly affects the yield and purity of the final product.
  • Use of difluoromethyl-substituted piperidine intermediates with high regioselectivity is crucial to avoid side reactions.
  • The presence of the difluoromethyl group enhances the compound’s chemical stability and biological activity, making precise synthetic control important.
  • Patent literature suggests that related chloro-substituted propanones can be prepared efficiently by acylation of substituted piperidines, supporting the general applicability of this method.

Summary Table of Preparation Methods

Parameter Method Details Comments
Starting Material Piperidine or 4-(difluoromethyl)piperidine Commercially available or synthesized
Difluoromethylation Agent Difluoromethyl halides or equivalents Requires controlled conditions
Acylating Agent 3-Chloropropanoyl chloride or equivalent Standard acylation reagent
Solvent Dichloromethane, tetrahydrofuran Inert, aprotic solvents preferred
Base Triethylamine, pyridine Neutralizes HCl byproduct
Temperature 0 to 25 °C Controls reaction rate and selectivity
Purification Recrystallization, silica gel chromatography Ensures product purity
Yield 70-90% Dependent on reaction optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

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